An In-Depth Technical Guide to the Crystal Structure and Morphology of Dimethyl cis-Stilbene-4,4'-dicarboxylate
An In-Depth Technical Guide to the Crystal Structure and Morphology of Dimethyl cis-Stilbene-4,4'-dicarboxylate
Preamble: Navigating the Landscape of a Photoisomerizable Molecule
To the esteemed researchers, scientists, and professionals in drug development, this guide delves into the crystallographic and morphological characteristics of dimethyl cis-stilbene-4,4'-dicarboxylate. It is imperative to state at the outset that, despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), a public experimental crystal structure determination for dimethyl cis-stilbene-4,4'-dicarboxylate (CAS 143130-82-9) is not available as of the time of this writing. This absence of data for the cis isomer, in contrast to its well-documented trans counterpart, presents a compelling case study in the challenges and opportunities inherent in the study of photoisomerizable molecules.
This guide, therefore, is structured not as a static data sheet but as a comprehensive methodological and conceptual framework. We will explore the anticipated structural features of the cis isomer, drawing upon established principles of stereochemistry and the known structures of related stilbene derivatives. Furthermore, we will provide detailed, field-proven protocols for the experimental determination of its crystal structure and the subsequent analysis of its morphology. This document is designed to be a practical and intellectually stimulating resource for those embarking on the synthesis, characterization, and application of this and similar photoresponsive compounds.
The Molecule in Focus: Dimethyl cis-Stilbene-4,4'-dicarboxylate
Dimethyl cis-stilbene-4,4'-dicarboxylate, with the molecular formula C₁₈H₁₆O₄, is the (Z)-isomer of a diarylethene derivative.[1][2] The core of its functionality lies in the stilbene backbone, which can undergo reversible cis-trans photoisomerization.[3] This property is the foundation for its potential application in molecular switches, photoresponsive materials, and photopharmacology. The 4,4'-dicarboxylate substitutions offer sites for further functionalization or for influencing intermolecular interactions that govern crystal packing.
The parent compound, (Z)-4,4′-stilbene dicarboxylic acid, has been utilized as a linker in the synthesis of metal-organic frameworks (MOFs), demonstrating the utility of the cis configuration in creating unique three-dimensional structures.[3] The esterification to the dimethyl derivative alters the hydrogen bonding potential and solubility, which in turn significantly impacts its crystallization behavior and resulting crystal morphology.
Anticipated Crystal Structure: A Hypothesis-Driven Approach
In the absence of experimental data, we can formulate a hypothesis regarding the crystal structure of dimethyl cis-stilbene-4,4'-dicarboxylate based on the principles of molecular geometry and crystal engineering.
Molecular Conformation: The Impact of Steric Hindrance
The defining feature of the cis isomer is the steric hindrance between the two phenyl rings, which forces them out of the plane of the central ethylene bridge. This is in stark contrast to the trans isomer, which is generally planar or near-planar. This non-planarity in the cis form has profound implications for its electronic properties and its ability to pack efficiently in a crystal lattice. The dihedral angle between the two phenyl rings is a critical parameter that would be determined from a crystal structure analysis.
Intermolecular Interactions and Crystal Packing
The crystal packing will be dictated by a combination of van der Waals forces, π-π stacking interactions (though likely less effective than in the planar trans isomer), and weak C-H···O hydrogen bonds involving the ester groups. The arrangement of the ester groups will be crucial in directing the supramolecular assembly. Understanding these interactions is key to predicting and controlling the crystal polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties.
The Experimental Workflow: From Synthesis to Structural Elucidation
This section provides a detailed, step-by-step methodology for the synthesis, crystallization, and structural analysis of dimethyl cis-stilbene-4,4'-dicarboxylate.
Synthesis and Purification
A common route to stilbene derivatives involves the Wittig reaction or the Heck reaction. For the synthesis of the parent (Z)-4,4′-stilbene dicarboxylic acid, various methods have been reported.[4] Subsequent esterification with methanol under acidic conditions would yield the desired dimethyl ester.
Experimental Protocol: Esterification of (Z)-4,4′-Stilbene Dicarboxylic Acid
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Dissolution: Suspend (Z)-4,4′-stilbene dicarboxylic acid in an excess of anhydrous methanol.
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Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl).
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Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.
Experimental Protocol: Single Crystal Growth
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Solvent Screening: Screen a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, methanol, and mixtures thereof) for suitable solubility.
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Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
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Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger beaker containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
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Cooling Crystallization: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
Diagram: Workflow for Crystal Structure and Morphology Analysis
Caption: A comprehensive workflow for the determination of the crystal structure and morphology of a novel compound.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.
Experimental Protocol: SC-XRD Data Collection and Structure Solution
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Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
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Data Collection: Place the goniometer on the diffractometer and cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
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Data Reduction: Integrate the diffraction spots to obtain their intensities and correct for experimental factors.
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Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.
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Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data to obtain the final, accurate crystal structure. The results will yield the space group, unit cell parameters, atomic coordinates, and details of molecular geometry and intermolecular interactions.
Table 1: Hypothetical Crystallographic Data for Dimethyl cis-Stilbene-4,4'-dicarboxylate
| Parameter | Anticipated Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 15-20 |
| β (°) | 90-110 (for monoclinic) |
| V (ų) | 1800-2200 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.2-1.4 |
| Dihedral Angle (phenyl-phenyl) (°) | 40-60 |
Note: This table is purely illustrative and serves as a template for the expected data from an experimental determination.
Crystal Morphology: The External Expression of Internal Order
Crystal morphology refers to the external shape of a crystal, which is a macroscopic manifestation of its internal crystal structure. The study of morphology is crucial for understanding and controlling crystal growth, which has significant implications for pharmaceutical formulation, materials science, and industrial crystallization processes.
Predicting Crystal Morphology
The Bravais-Friedel-Donnay-Harker (BFDH) law is a classical model used to predict crystal morphology based on the crystal lattice and space group symmetry. It states that the crystal faces that are most likely to be expressed are those with the highest density of lattice points, which correspond to the planes with the largest interplanar spacing.
Experimental Characterization of Morphology
The actual morphology of crystals can be observed using various microscopy techniques:
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Optical Microscopy: For a preliminary assessment of crystal habit and size distribution.
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Scanning Electron Microscopy (SEM): To obtain high-resolution images of the crystal surfaces.
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Atomic Force Microscopy (AFM): To probe the surface topography at the nanoscale and observe growth steps.
Factors Influencing Morphology
The morphology of dimethyl cis-stilbene-4,4'-dicarboxylate crystals can be influenced by several factors during crystallization:
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Solvent: The polarity and viscosity of the solvent can affect the relative growth rates of different crystal faces.
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Supersaturation: The driving force for crystallization can influence whether the growth is kinetically or thermodynamically controlled.
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Temperature: Temperature affects solubility and diffusion rates, thereby influencing crystal growth.
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Impurities: The presence of impurities can selectively adsorb to certain crystal faces, inhibiting their growth and altering the overall crystal habit.
Diagram: Influence of Crystallization Conditions on Morphology
Caption: The interplay of various crystallization parameters in determining the final crystal morphology.
Concluding Remarks and Future Directions
The study of dimethyl cis-stilbene-4,4'-dicarboxylate presents a fascinating challenge due to the current lack of a publicly available experimental crystal structure. This guide has provided a comprehensive framework for approaching this problem, from synthesis and crystallization to detailed structural and morphological analysis. The protocols and conceptual discussions herein are intended to empower researchers to uncover the crystallographic secrets of this and other photoisomerizable molecules.
The successful determination of the crystal structure of dimethyl cis-stilbene-4,4'-dicarboxylate will be a significant contribution to the field. It will enable a deeper understanding of the structure-property relationships in stilbene derivatives and pave the way for the rational design of novel photoresponsive materials with tailored functionalities. The journey to this discovery is a testament to the enduring power of crystallographic science to illuminate the intricate architecture of the molecular world.
References
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Hunter, L. R., Karlsson, J. K. G., Sellars, J. D., & Probert, M. R. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 25(17), 2353–2358. [Link][3]
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NextSDS. (n.d.). DIMETHYL CIS-STILBENE-4,4'-DICARBOXYLATE — Chemical Substance Information. Retrieved March 23, 2026, from [Link][5]
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PrepChem.com. (n.d.). Synthesis of 4,4'-stilbenedicarboxylic acid. Retrieved March 23, 2026, from [Link][4]
